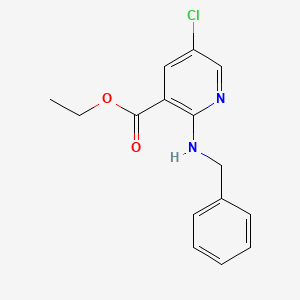![molecular formula C16H12FNOS B1389515 5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol CAS No. 1204297-19-7](/img/structure/B1389515.png)
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol
描述
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol is a thiol-containing isoquinoline derivative. The molecular formula of this compound is C16H12FNOS, and it has a molecular weight of 285.3 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Thiol Group Addition: The thiol group can be introduced through a thiolation reaction using thiourea and subsequent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluorobenzyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- 5-[(4-Chlorobenzyl)oxy]isoquinoline-1-thiol
- 5-[(4-Methylbenzyl)oxy]isoquinoline-1-thiol
- 5-[(4-Methoxybenzyl)oxy]isoquinoline-1-thiol
Uniqueness
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to target proteins. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.
属性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2H-isoquinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNOS/c17-12-6-4-11(5-7-12)10-19-15-3-1-2-14-13(15)8-9-18-16(14)20/h1-9H,10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGZZRPLIXPTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=S)C(=C1)OCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218400 | |
| Record name | 5-[(4-Fluorophenyl)methoxy]-1(2H)-isoquinolinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-19-7 | |
| Record name | 5-[(4-Fluorophenyl)methoxy]-1(2H)-isoquinolinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Fluorophenyl)methoxy]-1(2H)-isoquinolinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid](/img/structure/B1389434.png)

![3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389436.png)
![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)
![3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389443.png)
![N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1389444.png)
![N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389445.png)
![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)
![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)
![N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline](/img/structure/B1389453.png)
![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)
![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)
